N-cyclopentyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-cyclopentyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide often involves cyclocondensation reactions, where Schiff bases react with chloroacetyl chloride in the presence of triethylamine, leading to the formation of butanamide derivatives with significant inhibitory activities (Mathew et al., 2015). These synthetic routes highlight the compound's complex nature and the intricacies involved in its formation.
Molecular Structure Analysis
The molecular structure of butanamide derivatives, including this compound, is often determined using spectral data and X-ray crystallography. For instance, the crystal structure of a closely related compound was elucidated through X-ray diffraction, providing insights into the compound's molecular geometry and confirming the reaction pathway (Ming-zhi et al., 2005).
Chemical Reactions and Properties
Butanamide derivatives engage in various chemical reactions that highlight their reactivity and functional capabilities. For example, the cyanamide moiety in similar compounds is utilized as a building block in the synthesis of nitrogen-containing heterocycles, showcasing a wide range of reactivities such as nucleophilic additions and cycloadditions (Larraufie et al., 2012).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are often determined through empirical studies involving X-ray diffraction and other analytical techniques.
Chemical Properties Analysis
The chemical properties, including stability, reactivity with other compounds, and potential for forming derivatives, are essential for assessing this compound's utility in chemical syntheses and potential applications. Studies such as those on the cyanamide moiety's reactivity provide valuable insights into these aspects (Larraufie et al., 2012).
properties
IUPAC Name |
N-cyclopentyl-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(18-12-6-1-2-7-12)10-5-11-19-16(21)13-8-3-4-9-14(13)17(19)22/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKYHVURFFEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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